Corlumine

Description

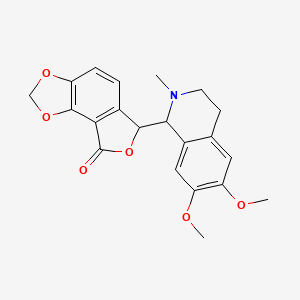

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDGAZFTAUFFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964075 | |

| Record name | 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-51-8 | |

| Record name | Corlumine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Advanced Isolation Methodologies of Corlumine

Botanical Sources and Distribution of Corlumine

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in several plant genera, primarily within the Fumariaceae and Papaveraceae families. Its presence in these plants contributes to the diverse array of bioactive compounds found in natural sources.

Fumaria parviflora as a Primary Source

Fumaria parviflora Lam. (Fumariaceae), also recognized as Fumaria indica Pugsley, stands out as a significant botanical source for this compound researchgate.netacs.org. Notably, the levorotatory form, (-)-corlumine (B119763), a phthalideisoquinoline alkaloid, was first isolated from F. parviflora, having previously been known only in its dextrorotatory form researchgate.net. Beyond this compound, F. parviflora is also a source of other isoquinoline alkaloids, including (+)-adlumidine and (-)-cheilanthifoline researchgate.net. Another species, Fumaria officinalis (common fumitory), has also been identified as containing this compound mdpi.com.

Other Botanical Genera Containing this compound

The distribution of this compound extends beyond Fumaria species to include several members of the Corydalis genus and other plants. This compound has been reported in various Corydalis species nih.gov. Specifically, Corydalis meifolia Wall (Papaveraceae) has been identified as a source of this isoquinoline alkaloid researchgate.net. Other notable Corydalis species yielding this compound include Corydalis scouleri, C. sibirica, and Corydalis govaniana cdnsciencepub.comcdnsciencepub.com. Furthermore, (-)-corlumine has also been isolated from Viola tianschanica nih.gov.

Table 1: Botanical Sources of this compound

| Botanical Source | This compound Stereoisomer | Reference |

| Fumaria parviflora | (-)-Corlumine | researchgate.netacs.orgmedchemexpress.com |

| Fumaria officinalis | This compound | mdpi.com |

| Corydalis species | This compound | nih.gov |

| Corydalis meifolia | This compound | researchgate.net |

| Corydalis scouleri | This compound | cdnsciencepub.com |

| Corydalis sibirica | This compound | cdnsciencepub.com |

| Corydalis govaniana | This compound | cdnsciencepub.com |

| Dicentra cucullaria | This compound | cdnsciencepub.com |

| Viola tianschanica | (-)-Corlumine | nih.gov |

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation of this compound from complex plant matrices necessitates the application of advanced chromatographic and spectroscopic techniques to ensure high purity and accurate characterization. These methods are crucial for separating this compound from other co-occurring alkaloids and plant constituents.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed for the isolation and purification of this compound. HPLC is widely used to obtain this compound in a pure form, with purity often reported as ≥98% for research-grade samples acebiolab.comgentaur.eslookchem.com. Semipreparative HPLC is frequently utilized for the purification steps, employing solvent systems such as methanol-water mixtures at controlled flow rates (e.g., 2 mL/min) and detection at specific wavelengths (e.g., 210 nm) sci-hub.se. Analytical HPLC systems, such as those from Agilent, equipped with C18 columns (e.g., Ultimate XB-C18, 4.6 × 250 mm, 5 µm) and VWD detectors, are commonly used for the analysis and purification of compounds like this compound sci-hub.se.

Mass Spectrometry-Based Isolation Enhancement (e.g., UPLC-Q-TOF/MS)

Mass spectrometry, particularly when coupled with ultra-performance liquid chromatography (UPLC-Q-TOF/MS), significantly enhances the isolation and characterization of this compound. UPLC-Q-TOF/MS offers advantages in terms of speed, resolution, and accuracy for identifying chemical compounds, including alkaloids, within complex extracts researchgate.net. This hyphenated technique provides accurate mass information for both molecular and fragment ions, which is critical for reliable qualitative and quantitative analyses researchgate.netmdpi.com.

The UPLC component ensures efficient separation of interfering species, while the quadrupole time-of-flight (Q-TOF) mass spectrometer provides high-resolution mass measurements at both MS and MS/MS levels mdpi.com. Electrospray ionization (ESI) is typically used, operating in positive and/or negative ion modes to generate characteristic molecular and fragment ions researchgate.net. Predicted collision cross-section (CCS) values, which are relevant to mass spectrometry, are also available for this compound adducts, aiding in its identification and characterization uni.lu. This integrated approach allows for comprehensive identification and quantification of this compound in complex biological and plant matrices mdpi.com.

Chemical Synthesis and Stereoselective Construction of Corlumine

Retrosynthetic Analysis and Key Precursors in Corlumine Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For a complex molecule like this compound, this process reveals the key bond disconnections and strategic considerations for its forward synthesis.

The core structure of this compound features a tetracyclic system composed of a tetrahydroisoquinoline moiety linked to a phthalide (B148349) (isobenzofuranone) unit at two stereogenic centers. A logical retrosynthetic approach identifies the crucial C1-C9 bond that connects these two major fragments as a primary disconnection point. This bond is typically formed in the final stages of the synthesis by coupling a tetrahydroisoquinoline-based nucleophile with a phthalide-based electrophile or its precursor.

This primary disconnection simplifies this compound into two key precursors:

A substituted tetrahydroisoquinoline component.

A substituted phthalide component, often in the form of an aldehyde like opianic acid or a related derivative.

Further deconstruction of the tetrahydroisoquinoline precursor often involves a disconnection based on the well-established Pictet-Spengler reaction. This classical method for synthesizing tetrahydroisoquinolines involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Therefore, the tetrahydroisoquinoline fragment can be traced back to a simpler substituted phenethylamine (B48288) and a suitable carbonyl compound. This multi-step retrosynthetic analysis provides a clear roadmap for assembling the complex structure of this compound from relatively simple starting materials.

Total Synthesis Approaches to this compound and its Analogues

The total synthesis of this compound has been approached through both racemic and asymmetric strategies, each presenting unique challenges and solutions for constructing the molecule's stereochemically rich core.

Racemic Synthesis Methodologies

Early and classical approaches to phthalideisoquinoline alkaloids often resulted in the formation of a racemic mixture, meaning a 50:50 mixture of both enantiomers. These syntheses provide valuable insights into the fundamental reactivity and bond-forming strategies required for this class of molecules.

A general and effective method for the synthesis of racemic phthalideisoquinoline alkaloids involves the palladium(0)-catalyzed carbonylation of 1-(2'-bromo-α-hydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines. This strategy builds the lactone ring of the phthalide system in a late-stage step. The key steps in this type of racemic synthesis are:

Preparation of the Isoquinoline (B145761) Core : The synthesis typically begins with the construction of a substituted 3,4-dihydroisoquinoline (B110456) derivative.

Attachment of the Benzyl Fragment : This isoquinoline is then reacted with a 2-bromobenzoyl derivative to form a 1-(2'-bromobenzoyl)-3,4-dihydroisoquinoline methiodide.

Reduction and Diastereomer Formation : Reduction of the keto group in this intermediate, for example using sodium borohydride, generates a mixture of diastereomeric amino alcohols (erythro and threo isomers). These diastereomers can be separated or used as a mixture in the subsequent step.

Lactone Ring Formation : The crucial phthalide ring is constructed via a palladium-catalyzed carbonylation reaction. The amino alcohol is treated with carbon monoxide in the presence of a palladium catalyst, which facilitates the intramolecular cyclization to form the lactone ring, yielding the racemic phthalideisoquinoline alkaloid.

This methodology allows for the synthesis of both erythro and threo diastereomers of the alkaloids by choosing the appropriate amino alcohol precursor.

Asymmetric Synthesis Strategies for Enantiopure this compound

To overcome the limitations of racemic synthesis and to access specific, biologically active enantiomers, chemists have developed sophisticated asymmetric strategies. These methods aim to control the formation of the key stereocenters at the C1 and C9 positions, yielding enantiomerically pure this compound.

One of the most powerful strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This chiral molecule guides the stereochemical outcome of a key reaction and is subsequently removed.

In the asymmetric synthesis of (+)-Corlumine, an oxazoline-based chiral auxiliary has been successfully employed. The strategy relies on attaching a chiral oxazoline (B21484), derived from an amino alcohol, to the isoquinoline core. This auxiliary serves to direct the stereoselective addition of an organometallic reagent. The key features of this approach include:

Formation of a Chiral Nucleophile : A tetrahydroisoquinoline is functionalized with a chiral oxazoline group. Deprotonation at the C1 position with a strong base generates a chiral, dipole-stabilized organolithium or organomagnesium species. The geometry of this nucleophile is controlled by the chiral auxiliary.

Stereocontrolled Bond Formation : This chiral organometallic reagent is then reacted with an aldehyde precursor of the phthalide ring (e.g., opianic acid). The chiral auxiliary directs the nucleophilic attack on the aldehyde from a specific face, leading to the formation of an alcohol with a high degree of diastereoselectivity.

Removal of the Auxiliary : After the key stereocenter is set, the chiral auxiliary is removed to reveal the desired functionality, which is then elaborated to complete the synthesis of enantiopure (+)-Corlumine.

This method provides excellent control over the absolute and relative stereochemistry of the newly formed stereocenters.

The cornerstone of the chiral auxiliary-mediated synthesis of this compound is a highly stereoselective addition reaction. The reaction between the chiral, metalated isoquinolyloxazoline and the opianic acid-derived aldehyde is the key bond-forming event that establishes the C1-C9 linkage with defined stereochemistry.

The stereoselectivity of this addition is governed by the chelation between the metal cation (lithium or magnesium), the nitrogen of the isoquinoline, and the nitrogen of the oxazoline auxiliary. This rigid, chelated intermediate effectively blocks one face of the C1 nucleophile, forcing the aldehyde to approach from the less sterically hindered side. This results in the preferential formation of one diastereomer of the resulting alcohol. The careful optimization of the chiral auxiliary, the metal counterion, and the reaction conditions is crucial for achieving high levels of stereocontrol in this critical step.

The Pictet-Spengler reaction is a fundamental transformation in the synthesis of tetrahydroisoquinolines, the core of this compound. nih.gov It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization. nih.gov While classical Pictet-Spengler reactions are not stereoselective unless a chiral reactant is used, modern organic synthesis has seen the development of catalytic, enantioselective versions. acs.org These reactions often employ chiral Brønsted acids or chiral hydrogen-bond donors (like thioureas) to catalyze the cyclization and control the stereochemistry of the newly formed C1 center. acs.org

While these enantioselective Pictet-Spengler strategies are powerful tools for the synthesis of a wide variety of isoquinoline alkaloids, the reported asymmetric total syntheses of this compound have favored alternative approaches for establishing the key stereocenters. The chiral auxiliary-mediated addition of a pre-formed isoquinoline nucleophile to the phthalide precursor has been the more documented strategy for achieving the enantiopure natural product. This highlights a common theme in total synthesis, where multiple strategic avenues exist, and the optimal path is chosen based on factors like efficiency, reliability, and achievable stereocontrol for the specific target molecule.

Chemical Modifications and Derivatization Strategies for this compound

While the total synthesis of this compound has been a primary focus, research into its chemical modification and derivatization has been less extensive. However, general strategies for modifying phthalideisoquinoline alkaloids can be applied to this compound to explore its structure-activity relationships (SAR) and develop new analogs with potentially altered biological activities.

Derivatization strategies can target several key functional groups within the this compound structure:

The Lactone Ring: The phthalide lactone is a key functional group that can be targeted for modification. Reduction of the lactone can yield a diol, which can be further functionalized. Ring-opening of the lactone under basic or acidic conditions can provide access to carboxylic acid and alcohol functionalities, which can then be used for esterification or etherification reactions to produce a variety of derivatives.

The Tetrahydroisoquinoline Nitrogen: The tertiary amine in the tetrahydroisoquinoline ring is another site for modification. N-alkylation or N-acylation can be readily achieved to introduce a range of substituents. Furthermore, N-oxidation can lead to the corresponding N-oxide derivative.

The Aromatic Rings: The aromatic rings of both the isoquinoline and phthalide moieties can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new functional groups. However, the regioselectivity of these reactions would need to be carefully controlled.

A table of potential derivatization strategies for this compound is provided below:

| Target Functional Group | Reaction Type | Potential Reagents | Expected Product Class |

| Phthalide Lactone | Reduction | LiAlH₄, NaBH₄ | Diol derivatives |

| Phthalide Lactone | Hydrolysis | NaOH, H₂SO₄ | Hydroxy-acid derivatives |

| Tetrahydroisoquinoline Nitrogen | N-Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium (B1175870) salts |

| Tetrahydroisoquinoline Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | N-acyl derivatives |

| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Nitro-Corlumine derivatives |

| Aromatic Rings | Halogenation | Br₂, FeBr₃ | Bromo-Corlumine derivatives |

The synthesis of such derivatives would be essential for a comprehensive investigation of the SAR of this compound and for the potential development of new therapeutic agents.

Stereochemical Investigations of Corlumine

Optical Activity and Enantioseparation Processes in Corlumine Research

This compound exhibits optical activity, a fundamental property of chiral molecules that allows them to rotate the plane of plane-polarized light. This characteristic is crucial for distinguishing between its enantiomeric forms. Notably, both dextrorotatory ((+)-Corlumine) and levorotatory ((-)-Corlumine) forms of the compound have been identified cenmed.comchem960.com. For instance, (-)-Corlumine (B119763), isolated from Fumaria parviflora, has a specific optical rotation of -18.2 (c 0.044, MeOH) cenmed.com. Synthetic efforts have also yielded (+)-Corlumine with a high enantiomeric excess, approximately 80% nih.gov.

The ability to separate these enantiomers, known as enantioseparation, is paramount in chemical synthesis and pharmaceutical development, as different enantiomers can possess vastly different biological profiles. (-)-Corlumine itself is recognized as a synthetic chiral compound extensively utilized in chiroptical studies, serving as a valuable tool for analyzing and understanding the stereochemical nature of other compounds and for advancing enantioseparation processes. Common enantioseparation techniques include crystallization and various chromatographic methods, which leverage the differing physical properties of diastereomeric salts or interactions with chiral stationary phases to achieve separation.

Table 1: Optical Rotation Characteristics of this compound Enantiomers

| Enantiomer | Specific Optical Rotation ([α]D) | Concentration (c) | Solvent | Reference |

| (-)-Corlumine | -18.2 | 0.044 | MeOH | cenmed.com |

| (+)-Corlumine | Not specified, but synthesized with >80% ee | N/A | N/A | nih.gov |

Chiral Recognition Mechanisms Involving this compound

Chiral recognition refers to the ability of one chiral molecule to differentiate between the enantiomers of another chiral molecule, leading to selective interactions. In the context of this compound, this is particularly relevant given its stereospecific interactions with biological targets. The precise mode of action, characterized by enantioselective binding properties, highlights this compound's utility in chiroptical studies and chiral analysis requiring high specificity and sensitivity.

The mechanisms underlying chiral recognition are complex and often involve a combination of non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. While the general principles of chiral recognition on chiral stationary phases are understood, the exact molecular-level details for specific compounds like this compound in various interactions can still be a subject of ongoing research. Understanding these mechanisms is fundamental not only for elucidating biological processes but also for advancing fields such as asymmetric synthesis and the production of enantiomerically pure drugs.

Influence of Stereochemistry on Molecular Interactions and Biological Activities

The stereochemistry of this compound profoundly impacts its molecular interactions and, consequently, its biological activities. This compound is recognized for its spasmolytic and GABA antagonist properties. The specific spatial arrangement of atoms in its enantiomers dictates how effectively they interact with biological targets, such as receptors and enzymes. For example, (-)-Corlumine has been noted to be a more potent convulsant compared to its isomer, adlumine, highlighting the critical role of stereochemistry in determining pharmacological potency.

Mechanistic Insights into Corlumine S Biological Interactions

Cellular and Subcellular Mechanisms of Action

Corlumine exerts its effects by interacting with biological targets in a highly specific manner, often demonstrating stereospecific and enantioselective binding properties. biosynth.com

(-)-Corlumine (B119763) is recognized as a synthetic chiral compound derived from natural alkaloids, making it a valuable tool in chiroptical studies, optical activity investigations, and enantioseparation processes. Its utility stems from its ability to selectively interact with chiral substrates. biosynth.com The absolute configuration of (-)-Corlumine isolated from Viola tianshanica has been determined, exhibiting an optical rotation of [α]25D -18.2 (c 0.044, MeOH). researchgate.net The existence of its dextrorotatory counterpart, (+)-Corlumine, implies a similar magnitude of optical rotation in the opposite direction. researchgate.net Research has demonstrated the asymmetric synthesis of (+)-corlumine with high enantiomeric purity, exceeding 80% enantiomeric excess (e.e.), highlighting the importance of its stereochemistry in its biological actions. clockss.orgacs.orgacs.org While phthalideisoquinoline alkaloids, in general, may not show a strong stereochemical preference at C-1 or C-9 when isolated from plants, the specific enantiomeric forms of this compound exhibit distinct biological interactions. researchgate.net

A notable biological target of this compound is the gamma-aminobutyric acid (GABA) receptor system. This compound has been identified as possessing GABA antagonist activity. researchgate.net GABA is the primary inhibitory neurotransmitter in the vertebrate brain, mediating rapid inhibitory actions via GABAA receptors. dur.ac.uk As a GABA antagonist, this compound counteracts the inhibitory effects of GABA, leading to increased neuronal excitability. researchgate.netarchive.org This activity is significant, as this compound is reported to be a more potent convulsant than adlumine, another related alkaloid. Its convulsant properties are observed without affecting blood pressure or heart function, except at fatal doses. researchgate.net Although it can induce marked respiratory stimulation at large subconvulsive doses, the narrow margin between effective and convulsive doses limits its therapeutic application in this regard. researchgate.net The mechanistic understanding of this compound's GABA antagonism can be inferred by comparison with other phthalide (B148349) isoquinoline (B145761) alkaloids, such as bicuculline, which is a well-established GABAA antagonist. researchgate.netnih.gov

Beyond GABA antagonism, this compound has also been implicated in enzyme interactions. It is listed in databases as interacting with Cytochrome P450 enzymes, specifically Cytochrome P450 2C19 and Cytochrome P450 2C9. genome.jp This suggests its involvement in drug metabolism or other metabolic processes regulated by these enzymes.

Modulation of Biochemical Pathways by this compound

This compound's influence extends to the modulation of various biochemical pathways, affecting signal transduction and potentially metabolic interventions.

Research indicates that this compound, among other compounds isolated from Viola tianshanica, exhibits an inhibitory effect on the menin-mixed lineage leukemia 1 (Menin-MLL1) protein-protein interaction. umh.esnih.gov This finding is crucial as protein-protein interactions are fundamental to signal transduction pathways, regulating diverse cellular processes including gene expression, cell proliferation, and differentiation. Inhibition of such interactions by this compound suggests its potential to modulate these critical signaling cascades. The general principle of how compounds like this compound can influence signal transduction pathways involves altering neuronal excitability, influencing synaptic transmission, and inducing synaptic plasticity, thereby modifying the state and response of neuronal networks. nih.gov

The modulation of metabolic pathways by chemical compounds can occur through various mechanisms, including alterations in enzyme activity, feedback mechanisms, hormonal control, allosteric regulation, and covalent modifications. longdom.orgsolubilityofthings.comscienceopen.com While direct detailed studies on this compound's specific metabolic pathway interventions are less extensively documented in the provided search results, its classification as an alkaloid and its reported enzyme interactions offer insights. Alkaloids, in general, are known to interfere with various metabolic processes. For example, some alkaloids have been shown to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and repair. researchgate.net this compound, being isolated from Corydalis meifolia alongside other alkaloids that inhibit topoisomerase I, suggests a possible role in this area. researchgate.net The interaction with Cytochrome P450 enzymes (CYP2C19, CYP2C9) genome.jp further points to its involvement in xenobiotic metabolism or endogenous metabolic pathways where these enzymes play a role. These interactions can lead to interventions in various cellular metabolic processes, potentially influencing cellular energy production, biosynthesis, or detoxification.

Comparative Mechanistic Studies with Related Phthalideisoquinoline Alkaloids

This compound belongs to the phthalideisoquinoline alkaloid family, a group of natural products characterized by a shared core chemical structure. bidd.groupresearchgate.netresearchgate.netresearchgate.net This family is broadly divided into two subgroups: those retaining an intact tetracyclic skeleton, such as this compound itself, and those where rings B and C are cleaved, resulting in a dimethylaminoethyl side chain. researchgate.net

Comparative studies with other members of this alkaloid class reveal shared mechanistic properties and distinct characteristics. For instance, bicuculline, another phthalide isoquinoline alkaloid, is a well-established GABAA antagonist, providing a direct point of comparison for this compound's reported GABA antagonist activity. researchgate.netnih.gov This suggests a common mode of action on the GABAergic system within this alkaloid class.

Structural comparisons using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted, examining the effects of solvents on the NMR spectra of this compound alongside other related alkaloids such as α- and β-hydrastines and adlumine. rsc.org These studies contribute to understanding the subtle structural differences that might influence their biological activities.

Furthermore, the enantioselective synthesis of (+)-Corlumine has been achieved alongside other related alkaloids like (+)-Bicuculline, (+)-Egenine, and (+)-Corytensine. acs.orgacs.org This shared synthetic approach underscores their structural kinship and provides avenues for comparative mechanistic investigations into their stereospecific interactions.

The broader context of phthalideisoquinoline alkaloids isolated from plants like Fumaria bastardii includes compounds such as protopine, corydaldine, oxyhydrastinine, (-)-fumaritine, (+)-fumariline, (-)-O-methylfumarophycine, (-)-β-hydrastine, (+)-tetrahydropalmatine, (-)-stylopine, and (+)-juziphine. researchgate.net While specific detailed comparative mechanistic data for each against this compound are not extensively available in the provided results, their co-occurrence and structural similarities suggest that comparative studies within this class are valuable for elucidating structure-activity relationships and understanding their diverse pharmacological profiles.

Advanced Analytical Characterization of Corlumine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for determining the precise atomic connectivity, spatial arrangement, and stereochemistry of complex natural products like Corlumine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete signal assignment and structural elucidation of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial. PubChem provides access to 1D NMR spectra, specifically Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, for (+)-Corlumine. nih.gov Early research demonstrated the utility of ¹³C NMR spectroscopy in distinguishing between diastereomeric pairs of phthalideisoquinoline alkaloids, including this compound and its diastereomer, adlumine, with tentative assignments for their aromatic ring carbons. cdnsciencepub.com Furthermore, NMR signal assignments for this compound, alongside other benzylisoquinolines isolated from Fumaria officinalis L., have been reported, confirming its detailed structural characterization. researchgate.net In synthetic studies involving precursors to this compound, such as 1-lithio- and 1-magnesiotetrahydroisoquinolyloxazolines, preliminary NMR investigations have revealed dynamic mixtures in solution at low temperatures, indicating the technique's sensitivity to conformational and aggregation phenomena. acs.org

Mass Spectrometry (MS) provides critical information regarding the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify this compound, noting its similar electron impact mass spectra to laudanosine, a structurally related compound. oup.comasianpubs.org The technique is instrumental in confirming the presence of this compound in various samples. oup.com For enhanced specificity and quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS-MS) methods have been developed. These methods leverage the distinct molecular weights of compounds like this compound, laudanosine, and cisatracurium (B1209417) to ensure no interference during their simultaneous analysis. oup.com Additionally, predicted collision cross section (CCS) values for various adducts of this compound are available, which are valuable for ion mobility MS experiments, providing further insights into its three-dimensional structure in the gas phase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H] | 384.14418 | 187.5 |

| [M+Na] | 406.12612 | 200.8 |

| [M+NH₄] | 401.17072 | 195.1 |

| [M+K] | 422.10006 | 199.3 |

| [M-H] | 382.12962 | 194.8 |

| [M+Na-2H] | 404.11157 | 187.7 |

| [M] | 383.13635 | 191.5 |

| [M] | 383.13745 | 191.5 |

| Data derived from PubChemLite. uni.lu |

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral organic compounds, including this compound. rsc.orgull.esfrontiersin.orgnih.gov This method is particularly useful for distinguishing between enantiomers and diastereomers. For this compound and related phthalideisoquinoline hemiacetal alkaloid derivatives, ECD data, often combined with quantum chemical ECD calculations, have been utilized to characterize their structures and assign their absolute configurations. researchgate.net The absolute configurations of enantiomers, such as (-)-Corlumine (B119763), are determined by comparing their experimental ECD spectra with theoretically calculated ones. researchgate.netumh.es (-)-Corlumine itself is recognized as a chiral compound that is extensively used in chiroptical studies, facilitating the analysis and understanding of the stereochemical nature of various compounds and playing a vital role in research focused on optical activity and enantioseparation processes. biosynth.com

Vibrational Spectroscopy and Quantum Chemical Studies on this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides insights into the functional groups and molecular vibrations of this compound, while quantum chemical studies offer theoretical support for interpreting these experimental observations.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the characteristic functional groups present in this compound through the absorption of infrared radiation. This compound has been thoroughly characterized using various experimental methods, including vibrational spectroscopy (both IR and Raman). nih.gov The FTIR spectrum provides a unique molecular fingerprint, allowing for the identification of specific bonds and their vibrational modes within the this compound molecule. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are frequently used to complement experimental FTIR data, enabling a more precise assignment of vibrational bands and a deeper understanding of the molecular structure. researchgate.netnih.gov

Raman spectroscopy, a complementary vibrational technique to FTIR, investigates molecular vibrations through inelastic scattering of light. Like FTIR, Raman spectroscopy has been employed in the comprehensive characterization of this compound. nih.gov Quantum chemical and experimental studies on the structure and vibrational spectra of this compound have been performed, where Raman spectroscopy plays a crucial role in providing additional vibrational data. researchgate.netdntb.gov.uagoogle.comthegoodscentscompany.comdntb.gov.ua The combination of experimental Raman spectra with theoretical calculations, often using DFT, allows for a detailed analysis of the vibrational modes, providing valuable information about the molecular geometry and the nature of chemical bonds within the this compound structure. researchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to this compound to interpret and analyze the experimental spectroscopic results more effectively. nih.gov These computational methods provide crucial information about structural features, electronic energies, and vibrational properties. Time-Dependent Density Functional Theory (TD-DFT) has been utilized to elucidate the electronic properties of this compound in both gaseous and solvent environments. nih.gov Furthermore, theoretical studies have explored the molecule's stability through natural bond orbital (NBO) analysis, which examines hyperconjugative interactions and charge delocalization. nih.gov The computation of thermodynamical properties and graphical representations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide valuable insights into this compound's reactivity and its structural and physical characteristics. nih.gov

Computational and in Silico Investigations of Corlumine

Molecular Docking Simulations to Predict Binding Affinities

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Corlumine, binds to a macromolecular target, typically a protein. dergipark.org.tr This method evaluates the binding compatibility and predicts the conformation of the ligand within the binding site, providing a score that estimates the binding affinity. nih.gov

For this compound, which is recognized as a GABA antagonist, molecular docking simulations would be instrumental in elucidating its interaction with the GABA receptor. nih.gov Such studies would aim to identify the specific binding pocket on the receptor and the key amino acid residues involved in the interaction. The simulations rank potential binding poses based on a scoring function, which often calculates the binding energy in kcal/mol. dergipark.org.trmdpi.com Lower energy scores typically indicate a more favorable and stable binding interaction. nih.gov The analysis of these interactions can reveal the types of forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-receptor complex. mdpi.com

Table 1: Example Data from a Molecular Docking Simulation This table illustrates the typical output of a molecular docking analysis, showing binding energy and the types of interactions formed between a ligand and a protein's active site residues.

| Ligand Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | TYR 101, SER 132 | Hydrogen Bond |

| 2 | -8.2 | LEU 99, VAL 110 | Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov Following molecular docking, MD simulations are often employed to assess the stability of the predicted protein-ligand complex in a dynamic environment that mimics physiological conditions. nih.gov This technique provides a deeper understanding of the conformational changes and stability of the complex, which a static docking pose cannot offer. frontiersin.org

MD simulations offer detailed insights into the dynamic behavior of the this compound-receptor complex. nih.gov By simulating the complex over a period of nanoseconds, researchers can analyze its structural stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to determine if the complex reaches a stable equilibrium. nih.gov A stable system will show minimal fluctuations in its RMSD value over time.

To accurately model a biological system, MD simulations must account for the surrounding environment, primarily the solvent (water). Explicit solvent models surround the protein-ligand complex with water molecules, providing a more realistic simulation of the forces and interactions at play.

Furthermore, the pH of the environment can significantly influence the protonation states of amino acid residues in the protein and functional groups on the ligand, thereby affecting their interaction. Constant pH molecular dynamics (CPHMD) is a specialized technique that allows for the dynamic change of protonation states during a simulation in response to the local electrostatic environment. nih.gov For a molecule like this compound, CPHMD could be used to study how pH variations impact its binding affinity and the conformational stability of its complex with a target receptor, as pH can alter a peptide's structure and activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. rowansci.com These methods provide fundamental insights into molecular geometry, energy levels, and chemical reactivity. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate information about the electronic properties of molecules. sapub.org Studies on this compound have employed DFT to perform geometric optimization and analyze its electronic structure. nih.gov Such calculations help in understanding the molecule's stability, which arises from hyperconjugative interactions and charge delocalization, as revealed by Natural Bond Orbital (NBO) analysis. nih.gov

A key aspect of DFT studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, provides valuable information on the molecule's chemical reactivity and kinetic stability. nih.gov Additionally, mapping the molecular electrostatic potential (MEP) surface helps to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding drug-receptor interactions. nih.gov

Table 2: Calculated Thermodynamic Properties of this compound This table, based on DFT calculations, presents the thermodynamic properties of this compound, providing insight into its stability and energy characteristics.

| Property | Value |

|---|---|

| Total Energy | -1337.72 a.u. |

| HOMO Energy | -6.01 eV |

| LUMO Energy | -1.41 eV |

| Energy Gap (HOMO-LUMO) | 4.60 eV |

| Dipole Moment | 4.41 Debye |

Source: Data derived from quantum chemical studies on this compound. nih.gov

Quantum chemistry methods are also powerful tools for predicting and interpreting spectroscopic data. For this compound, DFT calculations have been used to compute its vibrational spectra (Infrared and Raman). nih.gov This theoretical analysis provides a detailed assignment of vibrational modes observed in experimental spectra, leading to a more thorough characterization of the molecular structure. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculations on this compound have been performed to elucidate its electronic properties in both the gaseous phase and in a solvent environment, using models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). nih.gov This allows for a direct comparison with experimental UV-Vis spectra, aiding in the understanding of the electronic transitions within the molecule. nih.gov

Future Research Trajectories for Corlumine

Elucidation of Complete Biosynthetic Pathways of Corlumine

While this compound is recognized as a benzylisoquinoline alkaloid (BIA), a class whose general biosynthetic routes are partially understood, the complete, enzyme-specific pathway leading to this compound remains to be fully elucidated. researchgate.netnih.gov Research indicates that BIA biosynthesis typically originates from tyrosine. nih.gov Future studies should focus on:

Enzyme Identification and Characterization: Employing advanced metabolomics and transcriptomics, similar to studies conducted on Corydalis yanhusuo for other BIAs, to pinpoint the specific enzymes responsible for each step in this compound's biosynthesis. nih.gov This would involve identifying candidate genes and validating their enzymatic functions in vitro.

Pathway Engineering: Understanding the complete pathway could enable metabolic engineering approaches in host organisms (e.g., plants or microorganisms) to enhance this compound production or to generate novel derivatives through targeted genetic modifications.

Regulatory Mechanisms: Investigating the regulatory networks that control the expression of biosynthetic genes, including transcription factors and environmental cues, to optimize natural production.

Exploration of Novel Synthetic Routes and Catalytic Processes

Existing total syntheses of (+)-Corlumine have been reported, demonstrating its accessibility through methods involving diastereoselective alkylation and the use of chiral nucleophiles. clockss.orgacs.orgethz.chrsc.org However, the field of organic synthesis continually seeks more efficient, enantioselective, and sustainable routes. Future research in this domain could encompass:

Asymmetric Catalysis: Developing highly enantioselective catalytic processes for this compound synthesis, moving beyond stoichiometric chiral auxiliaries. This could involve novel chiral catalysts for key bond-forming reactions, such as asymmetric allylic alkylation, Michael additions, or Pictet-Spengler reactions, which are common in alkaloid synthesis. The use of catalytic generation of N-acyliminium ions has shown promise for related phthalide-THIQ natural products. researchgate.net

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to improve reaction efficiency, safety, and scalability, reducing reaction times and solvent waste.

Biomimetic Synthesis: Designing synthetic strategies that mimic the proposed biosynthetic steps, potentially leading to more convergent and environmentally benign routes.

C-H Functionalization: Exploring C-H functionalization strategies to directly introduce complexity into simpler precursors, minimizing the need for pre-functionalized starting materials.

Advanced Computational Modeling for Structure-Activity Relationships

Computational modeling has proven invaluable in understanding molecular properties and predicting biological activities. Quantum chemical and experimental studies on this compound's structure and vibrational spectra have already been reported. researchgate.netthegoodscentscompany.com Future research should leverage advanced computational techniques to:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate this compound's structural features with its reported biological activities (e.g., spasmolytic or GABA antagonist activity). mdpi.com This involves identifying key molecular descriptors that govern activity and predicting the activity of novel this compound analogs.

Molecular Docking and Dynamics Simulations: Performing detailed molecular docking studies to elucidate the precise binding modes of this compound with its biological targets (e.g., GABA receptors). mdpi.comnih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of this compound and its targets, offering a dynamic view of their interactions.

De Novo Design: Utilizing computational de novo design algorithms to generate novel this compound-inspired structures with enhanced potency, selectivity, or improved pharmacokinetic profiles, guiding future synthetic efforts.

Machine Learning in SAR: Applying machine learning algorithms to large datasets of this compound analogs and their activities to uncover subtle structure-activity relationships that might not be apparent through traditional methods. mdpi.comarxiv.org

Development of this compound as a Chiral Probe in Stereochemical Analysis

This compound is a chiral compound, existing in enantiomeric forms such as (+)-Corlumine and (-)-Corlumine (B119763). nih.govmedchemexpress.combiosynth.com (-)-Corlumine has already been recognized as a valuable tool in chiroptical studies for analyzing and understanding the stereochemical nature of various compounds, particularly in optical activity and enantioseparation processes. biosynth.com Future research can expand its utility as a chiral probe by:

Enantiomeric Excess (ee) Determination: Developing highly sensitive and rapid methods for determining the enantiomeric excess of chiral compounds using this compound or its derivatives as chiral derivatizing agents or chiral solvating agents for NMR spectroscopy. nih.govnsf.gov

Absolute Configuration Assignment: Exploring the use of this compound in advanced chiroptical techniques, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectroscopy, coupled with computational calculations, to assign the absolute configuration of novel chiral molecules.

Chiral Recognition Mechanisms: Investigating the fundamental mechanisms of chiral recognition between this compound and various chiral analytes at a molecular level, providing insights into stereospecific interactions. biosynth.com

Development of this compound-based Chiral Stationary Phases: Designing and synthesizing chromatographic stationary phases incorporating this compound for the enantioseparation of complex mixtures, which is crucial in pharmaceutical and natural product analysis.

Q & A

Experimental Layers :

- Seahorse XF Analyzer for real-time oxygen consumption .

- Western blotting for ETC complex protein expression .

- ROS quantification via fluorescent probes (e.g., MitoSOX) .

Methodological Guidelines

- Ethical Compliance : Obtain institutional review for animal/human tissue use .

- Data Sharing : Adhere to FAIR principles; archive raw data in repositories like Zenodo .

- Peer Review Preparedness : Align manuscripts with journal guidelines (e.g., Beilstein Journal’s experimental reproducibility standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.